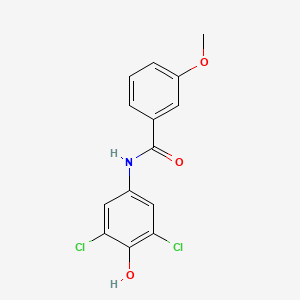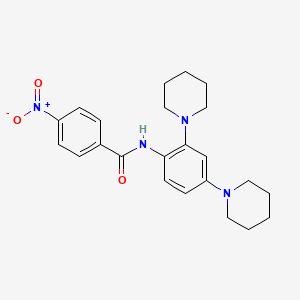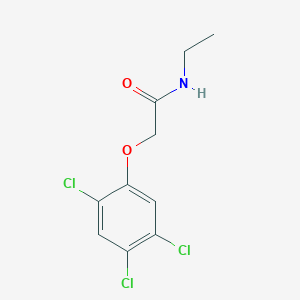![molecular formula C20H23ClN2O B4112075 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide
Vue d'ensemble
Description
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. CPP is a synthetic compound that belongs to the class of arylacetamide derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
CPP acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. By blocking the NMDA receptor, CPP can reduce the activity of glutamate, which is a neurotransmitter that is involved in pain signaling, inflammation, and other physiological processes. CPP has also been shown to modulate the activity of other neurotransmitter systems, including the opioid and GABAergic systems.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. CPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. CPP has been shown to modulate the activity of various neurotransmitter systems, including the opioid and GABAergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. CPP has a well-defined chemical structure, which makes it easy to study its mechanism of action and biochemical and physiological effects. CPP has also been extensively studied in animal models, which provides a solid foundation for further research.
However, there are also limitations to using CPP in lab experiments. CPP is a synthetic compound that may not accurately reflect the activity of endogenous neurotransmitters. CPP may also have off-target effects that could confound the results of experiments. Additionally, CPP has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on CPP. One area of research could focus on the development of more selective NMDA receptor antagonists that have fewer off-target effects than CPP. Another area of research could focus on the potential clinical applications of CPP, including its use in treating neuropathic pain, anxiety, and depression. Additionally, future research could investigate the role of CPP in modulating other neurotransmitter systems, including the opioid and GABAergic systems.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential in various scientific research applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. CPP has also been studied for its potential in treating neuropathic pain, anxiety, and depression. CPP has been used in animal studies to investigate the role of glutamate receptors in the central nervous system and the mechanism of action of various drugs.
Propriétés
IUPAC Name |
N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15-9-11-23(12-10-15)19-8-7-17(14-18(19)21)22-20(24)13-16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUZUMLNZNXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111995.png)
![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)

![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)

![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)

![2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4112085.png)
![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)
